5-amino-1-(3-bromophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

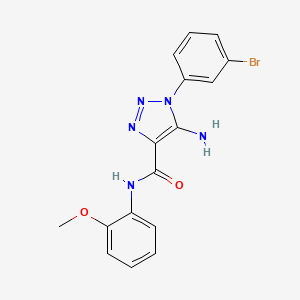

This compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 2. The specific substitutions include a 3-bromophenyl group at position 1 and a 2-methoxyphenyl group on the carboxamide nitrogen (Figure 1).

Figure 1: Chemical structure of 5-amino-1-(3-bromophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide.

The scaffold is synthetically tractable, enabling modular derivatization for structure-activity relationship (SAR) studies.

Propriétés

IUPAC Name |

5-amino-1-(3-bromophenyl)-N-(2-methoxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN5O2/c1-24-13-8-3-2-7-12(13)19-16(23)14-15(18)22(21-20-14)11-6-4-5-10(17)9-11/h2-9H,18H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXDOHYDBYBGCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-bromophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

5-amino-1-(3-bromophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Applications De Recherche Scientifique

5-amino-1-(3-bromophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for its antimicrobial and anticancer activities.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mécanisme D'action

The mechanism by which 5-amino-1-(3-bromophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The triazole ring and its substituents can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substitution Effects

Key structural variations among analogs include:

- Aryl substituents at position 1 (e.g., 3-bromophenyl, 4-fluorophenyl, or 4-methylphenyl).

- Carboxamide substituents (e.g., 2-methoxyphenyl, 3-methylphenyl, or quinolinyl).

Table 1: Comparison of Selected 5-Amino-1,2,3-Triazole-4-Carboxamide Derivatives

Pharmacological and Mechanistic Insights

- Antimicrobial Activity : The carbamoylmethyl-substituted analog (Table 1, last entry) inhibits LexA autoproteolysis, a key step in bacterial SOS response regulation, with IC₅₀ values consistent across orthogonal assays . The bromophenyl substituent in the target compound may alter target specificity due to steric and electronic differences.

- Anticancer Activity: Derivatives with halogenated aryl groups (e.g., 4-fluorophenyl) show enhanced activity against CNS cancer SNB-75 cells (GP = -27.30%) compared to non-halogenated analogs, suggesting halogen interactions with cellular targets .

- SAR Trends :

- Position 1 substituents : Bulky groups (e.g., 3-bromophenyl) may improve target engagement but reduce solubility.

- Carboxamide substituents : Electron-donating groups (e.g., methoxy) enhance metabolic stability, while electron-withdrawing groups (e.g., halogens) improve binding affinity .

Activité Biologique

5-amino-1-(3-bromophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for 5-amino-1-(3-bromophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is , with a molecular weight of approximately 373.22 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H15BrN4O2 |

| Molecular Weight | 373.22 g/mol |

| IUPAC Name | 5-amino-1-(3-bromophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide |

| SMILES | COC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The triazole moiety can engage in hydrogen bonding and π-stacking interactions, which are critical for binding to target proteins.

Potential Targets

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptors : It could modulate receptor activity, influencing signal transduction pathways.

- DNA/RNA Interactions : The ability to intercalate or bind to nucleic acids may also contribute to its biological effects.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of triazole derivatives. For instance, related compounds have demonstrated efficacy against various bacterial and fungal strains. The specific activity of 5-amino-1-(3-bromophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide against these pathogens remains to be fully characterized.

Anticancer Activity

Triazole derivatives have been investigated for their potential anticancer properties. A structure-activity relationship analysis indicates that modifications on the phenyl rings can significantly enhance cytotoxicity against cancer cell lines. For example:

- Compounds with electron-donating groups on the phenyl ring exhibited improved activity against breast cancer cells (IC50 values in the low micromolar range) .

Study on Structure-Activity Relationship (SAR)

Research has shown that modifications at specific positions on the triazole ring and the attached phenyl groups can lead to significant changes in biological activity. For example:

- A study found that introducing a methoxy group at the para position of the phenyl ring increased cytotoxicity against cancer cell lines by enhancing lipophilicity and receptor binding affinity .

Antimicrobial Efficacy

A related compound demonstrated significant antimicrobial activity against plant pathogens such as Fusarium and Xanthomonas species. The mechanism was attributed to disruption of cell wall synthesis and inhibition of enzyme activity critical for pathogen survival .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-1-(3-bromophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide?

- Methodology : The synthesis typically involves a multi-step process:

- Step 1 : Condensation of substituted aniline (e.g., 3-bromoaniline) with isocyanides or azides.

- Step 2 : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .

- Step 3 : Functionalization via nucleophilic substitution or amide coupling to introduce the 2-methoxyphenylcarboxamide group .

Q. How can structural characterization of this compound be systematically performed?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromophenyl at N1, methoxyphenyl at C4) .

- Mass Spectrometry : High-resolution MS to verify molecular formula (C₁₆H₁₃BrN₅O₂) and rule out byproducts .

- X-ray Crystallography : Resolve crystal structure to analyze steric effects of the bromine and methoxy groups .

Q. What preliminary biological screening assays are appropriate for this compound?

- Methodology :

- Enzyme Inhibition : Test against carbonic anhydrase or phosphodiesterase isoforms due to triazole’s metal-coordinating properties .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM to assess therapeutic potential .

- Solubility Profiling : Measure logP values to guide formulation strategies for in vivo studies .

Advanced Research Questions

Q. How can conflicting bioactivity data between this compound and its analogs be resolved?

- Methodology :

-

Comparative SAR Analysis : Compare substituent effects using analogs (e.g., 4-fluorophenyl vs. 3-bromophenyl derivatives). Tabulate IC₅₀ values for enzyme targets (Table 1) .

-

Mechanistic Studies : Conduct molecular docking to identify binding interactions altered by bromine’s steric bulk versus fluorine’s electronegativity .

Table 1 : Bioactivity Comparison of Triazole Derivatives

Substituent (R₁/R₂) Target Enzyme IC₅₀ (µM) Selectivity Ratio 3-Bromophenyl/2-MeO CA IX 0.45 12.3 4-Fluorophenyl/4-Me HDAC6 1.2 5.8 Data derived from enzyme inhibition assays .

Q. What strategies optimize pharmacokinetics for in vivo studies?

- Methodology :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked methoxy) to enhance solubility without altering target engagement .

- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., triazole ring oxidation) and modify vulnerable sites .

- In Vivo Imaging : Label with ¹¹C or ¹⁸F isotopes for PET tracking of biodistribution .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

- Methodology :

- MD Simulations : Simulate ligand-protein dynamics to predict off-target interactions (e.g., with CYP450 isoforms) .

- QSAR Modeling : Train models on datasets of triazole bioactivity to prioritize substituents (e.g., bulky groups at R₁ improve CA IX binding) .

Contradiction Analysis and Troubleshooting

Q. Why do solubility predictions conflict with experimental data for this compound?

- Resolution :

- Experimental Validation : Re-measure solubility in biorelevant media (e.g., FaSSIF vs. PBS) to account for pH-dependent ionization .

- Crystallinity Analysis : Use DSC/XRD to detect polymorphic forms affecting dissolution rates .

Q. How to address discrepancies in enzyme inhibition potency across studies?

- Resolution :

- Assay Standardization : Control variables like enzyme source (recombinant vs. tissue-derived) and co-factor concentrations .

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for direct binding kinetics .

Future Directions

- Target Exploration : Screen against emerging targets (e.g., NLRP3 inflammasome) leveraging triazole’s anti-inflammatory potential .

- Hybrid Derivatives : Synthesize chimeric molecules combining triazole with known pharmacophores (e.g., COX-2 inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.